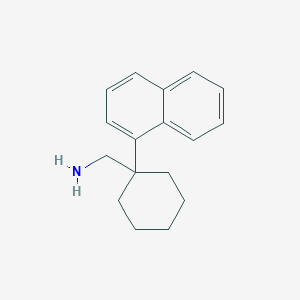
(1-(Naphthalen-1-yl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Naphthalen-1-yl)cyclohexyl)methanamine, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been reported to have similar effects to ketamine, including analgesia, anesthesia, and sedation. MXE was first synthesized in 2010 and has since gained popularity as a recreational drug. However, recent studies have shown that MXE has potential therapeutic uses in scientific research.
Mécanisme D'action
(1-(Naphthalen-1-yl)cyclohexyl)methanamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, learning, and memory. (1-(Naphthalen-1-yl)cyclohexyl)methanamine binds to the receptor and blocks the transmission of pain signals, resulting in analgesia. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and physiological effects:
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to induce dissociative effects, including altered perception, distorted thinking, and loss of motor coordination. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also has sedative effects, causing drowsiness and reduced activity. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has advantages in scientific research due to its potential therapeutic effects and ability to induce dissociative states in animal models. However, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has limitations as a research tool due to its potential for abuse and lack of standardized dosing protocols. (1-(Naphthalen-1-yl)cyclohexyl)methanamine is also not approved for human use, limiting its potential therapeutic applications.
Orientations Futures
Future research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could focus on its potential therapeutic uses in treating pain, depression, and anxiety. Additionally, further studies could investigate the effects of (1-(Naphthalen-1-yl)cyclohexyl)methanamine on the brain and its potential for abuse. Research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could also explore the development of standardized dosing protocols and potential clinical applications.
Méthodes De Synthèse
(1-(Naphthalen-1-yl)cyclohexyl)methanamine can be synthesized through a multistep process, starting with the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then converted to the corresponding tosylate, which is reacted with sodium cyanoborohydride to form the desired product, (1-(Naphthalen-1-yl)cyclohexyl)methanamine.
Applications De Recherche Scientifique
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in scientific research for its potential therapeutic effects. Studies have shown that (1-(Naphthalen-1-yl)cyclohexyl)methanamine has analgesic properties, making it a potential alternative to traditional pain medications. (1-(Naphthalen-1-yl)cyclohexyl)methanamine has also been studied for its potential use in treating depression and anxiety. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in animal models to study the effects of dissociative drugs on the brain.
Propriétés
Nom du produit |
(1-(Naphthalen-1-yl)cyclohexyl)methanamine |
|---|---|
Formule moléculaire |
C17H21N |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
(1-naphthalen-1-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13,18H2 |
Clé InChI |
XWHBDOLRNWCIGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)

![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)